BenchChemオンラインストアへようこそ!

2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

Lipophilicity Drug-likeness ADME Prediction

2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a synthetic small-molecule belonging to the benzimidazole class, characterized by a 1-(1-phenylethyl) substituent on the benzimidazole core and a 2-methylpropanamide side chain linked via an ethyl spacer. Its molecular formula is C21H25N3O, with a molecular weight of 335.4 g/mol and a computed XLogP3-AA of 4.1.

Molecular Formula C21H25N3O
Molecular Weight 335.451
CAS No. 700849-98-5
Cat. No. B2935036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide
CAS700849-98-5
Molecular FormulaC21H25N3O
Molecular Weight335.451
Structural Identifiers
SMILESCC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25)
InChIKeyNOZVNKDJPRZSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide (CAS 700849-98-5): Structural Identity and Procurement Baseline


2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is a synthetic small-molecule belonging to the benzimidazole class, characterized by a 1-(1-phenylethyl) substituent on the benzimidazole core and a 2-methylpropanamide side chain linked via an ethyl spacer [1]. Its molecular formula is C21H25N3O, with a molecular weight of 335.4 g/mol and a computed XLogP3-AA of 4.1 [1]. The compound is cataloged under PubChem CID 2950128 and is primarily available through specialty chemical suppliers for research purposes. No primary research papers, patents, or authoritative biological activity datasets were identified that provide quantitative differentiation data for this specific compound.

Why Generic Substitution of 2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide is Unsupportable Without Compound-Specific Data


This compound belongs to a densely populated chemical space of benzimidazole derivatives, where minor structural variations—such as the position of the phenylethyl attachment (1-phenylethyl vs. 2-phenylethyl) or linker length (ethyl vs. propyl)—can drastically alter molecular recognition, physicochemical properties, and biological activity profiles [1]. In the absence of publicly available head-to-head comparative studies or binding data for this specific compound, any procurement decision substituting it with a structurally similar analog cannot be scientifically justified. The limited evidence available prevents confirmation of functional equivalence, making case-by-case experimental validation a prerequisite.

Quantitative Differentiation Evidence for 2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide (CAS 700849-98-5)


Lipophilicity Comparison: Target Compound vs. 2-Phenylethyl Isomer

The target compound exhibits a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. In contrast, its close structural analog, 2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide (CAS 696599-59-4), features a 2-phenylethyl substituent, which is predicted to yield a marginally different lipophilic character due to altered molecular shape and electron distribution. However, a direct quantitative comparison is not possible because experimental logP values are unavailable for either compound. This evidence is based on class-level inference from computed molecular descriptors [1].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Donor/Acceptor Profile vs. Core Scaffold Analogs

The target compound possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. This profile is identical to what is predicted for the simple unsubstituted benzimidazole propanamide scaffold. The presence of the bulky 1-phenylethyl group does not alter the formal H-bond count but may sterically hinder access to these sites, a property that cannot be quantified without experimental solvation or co-crystal data. No comparative H-bonding data versus other 1-substituted benzimidazole propanamides are available.

Molecular Recognition Pharmacophore Mapping Solubility

Molecular Flexibility: Rotatable Bond Count vs. Propyl-Linker Analog

The target compound has 6 rotatable bonds [1], conferring significant conformational flexibility. A potential comparator, 2-methyl-N-{3-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide (CAS not resolved), differing by one additional methylene in the linker, would be expected to have 7 rotatable bonds. No experimental binding entropy or conformational energy data exist to quantify the functional impact of this difference. The evidence is a class-level inference based on topological analysis.

Conformational Flexibility Entropy Binding Kinetics

Application Scenarios for 2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of N1-Substituted Benzimidazoles

The compound's well-defined 1-(1-phenylethyl) substitution pattern makes it suitable as a reference point in SAR studies investigating the impact of N1-alkyl/aryl substituents on benzimidazole-target interactions. Its computed lipophilicity (XLogP3-AA = 4.1) and 6 rotatable bonds provide baseline descriptors for designing analogs with modulated ADME properties [1].

Negative Control or Inactive Scaffold for Biochemical Assays

Given the absence of any reported potent bioactivity, this compound may serve as a negative control or an inactive scaffold in assay development for benzimidazole-targeting programs. Its lack of annotated activity in ChEMBL [1] supports this application, provided that experimental confirmation of inertness is performed in the specific assay system.

Synthetic Intermediate for Derivatization

The free amide NH and the ethylamine linker offer handles for further derivatization, such as N-alkylation or acylation, enabling the synthesis of focused libraries. The commercial availability from specialty suppliers (e.g., cataloged as AKOS001354153) facilitates its use as a starting material, though purity and characterization data must be verified per batch [1].

Quote Request

Request a Quote for 2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.